Chlorodiisopropylsilane

Catalog No.
S1899540
CAS No.
2227-29-4
M.F
C6H14ClSi
M. Wt
149.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodiisopropylsilane

CAS Number

2227-29-4

Product Name

Chlorodiisopropylsilane

Molecular Formula

C6H14ClSi

Molecular Weight

149.71 g/mol

InChI

InChI=1S/C6H14ClSi/c1-5(2)8(7)6(3)4/h5-6H,1-4H3

InChI Key

IGSUJBNDAWQLST-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)Cl

Canonical SMILES

CC(C)[Si](C(C)C)Cl

Chlorodiisopropylsilane, also known as diisopropylchlorosilane, is a chemical compound with the molecular formula C6H15ClSi\text{C}_6\text{H}_{15}\text{ClSi} and a molecular weight of 150.72 g/mol. It is characterized by the presence of silicon bonded to chlorine and two isopropyl groups. This compound appears as a clear, colorless liquid and is notable for its reactivity, particularly with moisture, leading to the liberation of hydrochloric acid upon hydrolysis .

  • Precursor for Organic Functionalization

    Due to the reactivity of the Si-Cl bond, chlorodiisopropylsilane can be used as a precursor for grafting organic functionalities onto various substrates. Researchers have utilized chlorodiisopropylsilane to modify surfaces like glass and silicon wafers with organic groups, creating new materials with tailored properties for applications in electronics, biomaterials, and sensors [].

  • Synthesis of Organosilicon Compounds

    Chlorodiisopropylsilane can be a reactant in the synthesis of various organosilicon compounds. Through reactions like hydrosilylation and dehydrochlorination, researchers can convert chlorodiisopropylsilane into more complex organosilanes with specific functionalities. These organosilanes find use in diverse fields such as organic chemistry, catalysis, and polymer science [].

  • Silicone Polymer Research

    In some scientific studies, chlorodiisopropylsilane is used as a model compound to investigate the mechanisms and kinetics of silicone polymer formation. By studying the reactions of chlorodiisopropylsilane with water or other nucleophiles, researchers can gain insights into the processes involved in silicone polymer synthesis and develop new methods for controlled polymerization.

  • Hydrolysis: When exposed to water, chlorodiisopropylsilane reacts to produce hydrochloric acid and siloxanes. The general reaction can be represented as:
    C6H15ClSi+H2OC6H14SiO+HCl\text{C}_6\text{H}_{15}\text{ClSi}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{14}\text{SiO}+\text{HCl}
  • Silylation: It is used in silylation reactions, where it can introduce the diisopropylsilyl group into organic molecules, enhancing their stability and reactivity. This is particularly useful in organic synthesis for modifying alcohols and ketones .
  • Reduction Reactions: Chlorodiisopropylsilane can reduce β-hydroxy ketones to anti-1,3-diols in diastereoselective manners, making it valuable in synthetic organic chemistry .

Chlorodiisopropylsilane is synthesized through several methods:

  • Reaction with Trichlorosilane: A common method involves reacting trichlorosilane with isopropylmagnesium chloride. The reaction typically yields chlorodiisopropylsilane with a purity of 95% to 99%:
    Trichlorosilane+Isopropylmagnesium chlorideChlorodiisopropylsilane\text{Trichlorosilane}+\text{Isopropylmagnesium chloride}\rightarrow \text{Chlorodiisopropylsilane}
  • Direct Chlorination: Another method includes direct chlorination of diisopropylsilane using chlorine gas under controlled conditions .

Chlorodiisopropylsilane has various applications in both industrial and research settings:

  • Silylation Agent: It is widely used as a silylation agent in organic synthesis, particularly for the modification of alcohols and carbonyl compounds.
  • Precursor for Silicones: This compound serves as a precursor to silicone polymers, which are utilized in sealants, adhesives, and coatings.
  • Chemical Intermediates: It acts as an intermediate in the production of other organosilicon compounds, facilitating a range of chemical transformations .

Studies on the interactions of chlorodiisopropylsilane primarily focus on its reactivity with moisture and other protic solvents. The hydrolysis reaction leads to the formation of siloxanes and hydrochloric acid, which can affect the properties of materials in which it is incorporated. Additionally, it has been noted that chlorodiisopropylsilane can participate in cross-coupling reactions when used as an electrophile in silicon-based chemistry .

Chlorodiisopropylsilane belongs to a broader class of chlorosilanes that share similar structural features but differ in their substituents or number of chlorine atoms. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
TrichlorosilaneSiCl₃Most widely produced chlorosilane; used in silicon purification.
Dimethyldichlorosilane(CH₃)₂SiCl₂Used for producing polydimethylsiloxane; less reactive than chlorodiisopropylsilane.
MethyltrichlorosilaneCH₃SiCl₃Used in silicone production; contains one methyl group.
DichlorosilaneH₂SiCl₂Commonly used as a precursor for other silanes; less bulky than chlorodiisopropylsilane.

Chlorodiisopropylsilane's unique structure featuring two isopropyl groups differentiates it from these compounds, influencing its reactivity and applications in organic synthesis .

UNII

DVG177547J

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (92.86%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2227-29-4

General Manufacturing Information

Silane, chlorobis(1-methylethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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